Cas no 1568172-34-8 (2-bromo-5-(2R)-oxiran-2-ylfuran)

2-Bromo-5-(2R)-oxiran-2-ylfuran is a chiral epoxide-functionalized furan derivative with significant utility in synthetic organic chemistry. Its key structural features include a reactive oxirane ring and a bromo-substituted furan moiety, enabling its use as a versatile intermediate in the synthesis of complex molecules. The (2R)-stereochemistry provides enantioselective control in asymmetric transformations, making it valuable for constructing biologically active compounds or chiral ligands. The bromine substituent offers further functionalization potential via cross-coupling or nucleophilic substitution reactions. This compound is particularly suited for applications in medicinal chemistry and materials science, where precise stereochemical control and multifunctional reactivity are required. Its stability under controlled conditions ensures reliable handling in laboratory settings.
2-bromo-5-(2R)-oxiran-2-ylfuran structure
1568172-34-8 structure
Product name:2-bromo-5-(2R)-oxiran-2-ylfuran
CAS No:1568172-34-8
MF:C6H5BrO2
Molecular Weight:189.006701231003
CID:6121903
PubChem ID:104654268

2-bromo-5-(2R)-oxiran-2-ylfuran 化学的及び物理的性質

名前と識別子

    • 2-bromo-5-(2R)-oxiran-2-ylfuran
    • 2-bromo-5-[(2R)-oxiran-2-yl]furan
    • 1568172-34-8
    • EN300-1897794
    • インチ: 1S/C6H5BrO2/c7-6-2-1-4(9-6)5-3-8-5/h1-2,5H,3H2/t5-/m1/s1
    • InChIKey: ISGCOUICYYOUDX-RXMQYKEDSA-N
    • SMILES: BrC1=CC=C([C@H]2CO2)O1

計算された属性

  • 精确分子量: 187.94729g/mol
  • 同位素质量: 187.94729g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 118
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.7Ų
  • XLogP3: 1.5

2-bromo-5-(2R)-oxiran-2-ylfuran Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1897794-0.1g
2-bromo-5-[(2R)-oxiran-2-yl]furan
1568172-34-8
0.1g
$930.0 2023-09-18
Enamine
EN300-1897794-1.0g
2-bromo-5-[(2R)-oxiran-2-yl]furan
1568172-34-8
1g
$1543.0 2023-06-03
Enamine
EN300-1897794-5.0g
2-bromo-5-[(2R)-oxiran-2-yl]furan
1568172-34-8
5g
$4475.0 2023-06-03
Enamine
EN300-1897794-0.05g
2-bromo-5-[(2R)-oxiran-2-yl]furan
1568172-34-8
0.05g
$888.0 2023-09-18
Enamine
EN300-1897794-0.5g
2-bromo-5-[(2R)-oxiran-2-yl]furan
1568172-34-8
0.5g
$1014.0 2023-09-18
Enamine
EN300-1897794-5g
2-bromo-5-[(2R)-oxiran-2-yl]furan
1568172-34-8
5g
$3065.0 2023-09-18
Enamine
EN300-1897794-0.25g
2-bromo-5-[(2R)-oxiran-2-yl]furan
1568172-34-8
0.25g
$972.0 2023-09-18
Enamine
EN300-1897794-2.5g
2-bromo-5-[(2R)-oxiran-2-yl]furan
1568172-34-8
2.5g
$2071.0 2023-09-18
Enamine
EN300-1897794-10.0g
2-bromo-5-[(2R)-oxiran-2-yl]furan
1568172-34-8
10g
$6635.0 2023-06-03
Enamine
EN300-1897794-1g
2-bromo-5-[(2R)-oxiran-2-yl]furan
1568172-34-8
1g
$1057.0 2023-09-18

2-bromo-5-(2R)-oxiran-2-ylfuran 関連文献

2-bromo-5-(2R)-oxiran-2-ylfuranに関する追加情報

Introduction to 2-Bromo-5-(2R)-Oxiran-2-Yl-Furan (CAS No. 1568172-34-8)

2-Bromo-5-(2R)-oxiran-2-ylfuran (CAS No. 1568172-34-8) is a compound of significant interest in the field of organic chemistry, particularly in the synthesis of complex molecules and the study of stereochemical outcomes. This compound is characterized by its unique structure, which combines a bromine atom, a furan ring, and an epoxide group in a specific stereochemical configuration. The epoxide group at the 5-position of the furan ring is particularly notable, as it introduces both steric and electronic effects that influence the compound's reactivity and potential applications.

The synthesis of 2-bromo-5-(2R)-oxiran-2-ylfuran has been explored through various methodologies, with recent advancements focusing on enantioselective approaches to control the stereochemistry of the epoxide group. For instance, researchers have employed asymmetric catalysis using chiral Lewis acids to achieve high enantiomeric excess in the formation of this compound. This development is crucial for applications in drug discovery, where stereochemistry plays a pivotal role in biological activity.

One of the most promising applications of CAS No. 1568172-34-8 lies in its use as an intermediate in the synthesis of bioactive compounds. The bromine atom serves as an excellent leaving group, enabling nucleophilic substitutions that can lead to diverse molecular architectures. Recent studies have demonstrated its utility in constructing complex natural product analogs, such as those inspired by terpenoids and alkaloids. These findings highlight the versatility of this compound in organic synthesis.

In addition to its synthetic applications, 2-bromo-5-(2R)-oxiran-2-ylfuran has been investigated for its potential in catalytic processes. The epoxide group exhibits reactivity under acidic or basic conditions, making it a valuable component in enantioselective epoxidation reactions. Researchers have reported novel catalyst systems that leverage the stereochemical properties of this compound to achieve unprecedented levels of selectivity in challenging transformations.

The study of CAS No. 1568172-34-8 has also contributed to our understanding of furan-based systems in organic chemistry. Furan rings are known for their aromaticity and reactivity, and the presence of an epoxide group further enhances their functional versatility. Recent theoretical studies have provided insights into the electronic structure of this compound, shedding light on its reactivity patterns and potential for participation in supramolecular interactions.

From a medicinal chemistry perspective, 2-bromo-5-(2R)-oxiran-2-ylfuran holds promise as a building block for developing novel therapeutic agents. Its ability to undergo various transformations while retaining stereochemical integrity makes it an attractive candidate for drug design programs targeting complex biological systems. Furthermore, its compatibility with modern synthetic techniques ensures that it can be readily incorporated into larger molecules without compromising yield or purity.

In conclusion, CAS No. 1568172-34-8, or 2-bromo-5-(2R)-oxiran-2-yifuran, stands out as a versatile and valuable compound in contemporary organic chemistry research. Its unique structure, combined with recent advancements in synthetic methodologies and applications, positions it as a key player in the development of innovative chemical compounds with potential real-world impact.

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